4-Hydroxypyrimidine-2-carbonitrile

Description

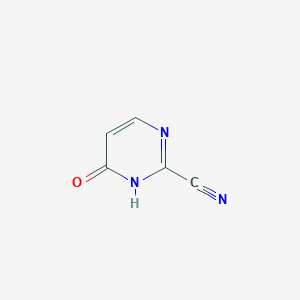

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGWLOXHZIWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265930 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034827-34-3 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034827-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxypyrimidine 2 Carbonitrile and Analogous Pyrimidine Carbonitriles

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine scaffold can be broadly categorized into several key strategies, including condensation and cyclization reactions. These methods offer versatile pathways to a wide array of substituted pyrimidines.

Condensation Reactions Involving Amidine-Containing Substrates

A prevalent and classical method for pyrimidine synthesis involves the condensation of a three-carbon component with an amidine-containing substrate, such as guanidine (B92328) or formamidine (B1211174). This approach is fundamental to the formation of the pyrimidine ring, establishing the characteristic N-C-N bond sequence.

A notable example is the synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253), a compound structurally related to the target molecule. This synthesis is achieved through the reaction of ethyl cyanoacetate (B8463686) with guanidine. chemicalbook.comorgsyn.orgtsijournals.com The reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol (B145695). chemicalbook.comorgsyn.org The initial step involves the formation of a sodium salt of the guanidine, which then reacts with ethyl cyanoacetate, followed by cyclization to yield the pyrimidine ring. orgsyn.org A similar reaction using guanidine nitrate (B79036) and methyl cyanoacetate in the presence of sodium methoxide (B1231860) in methanol (B129727) also yields 2,4-diamino-6-hydroxypyrimidine with high efficiency. chemicalbook.com

The general applicability of the Biginelli reaction, a multi-component condensation, further highlights the importance of amidine-like precursors. While the classic Biginelli reaction utilizes urea (B33335) or thiourea (B124793), modifications using guanidine have been developed to produce 2-aminodihydropyrimidines. researchgate.netnih.gov However, the direct three-component reaction of guanidine with β-ketoesters and aldehydes can be low-yielding with certain substrates like acetoacetates. researchgate.netnih.gov To circumvent this, protected forms of guanidine, such as pyrazole (B372694) carboxamidine or a triazone-protected guanidine, have been successfully employed in Biginelli-type condensations to afford 2-imino-3,4-dihydropyrimidines. nih.govnih.gov

Cyclization Reactions Utilizing Ketones, Aldehydes, and Nitriles

The cyclization of appropriately functionalized precursors is another powerful strategy for constructing the pyrimidine ring. These reactions often involve the intramolecular condensation of a molecule containing the requisite atoms to form the heterocyclic system.

While direct synthesis of 4-hydroxypyrimidine-2-carbonitrile via a simple cyclization is not widely documented, analogous structures can be obtained through related cyclization pathways. For instance, the synthesis of 2-cyanopyrimidines can be achieved from 2-methylpyrimidine (B1581581). google.com This process involves a nitrosation reaction of 2-methylpyrimidine with sodium nitrite (B80452) in a solvent like glacial acetic acid, followed by a dehydration reaction using phosphorus oxychloride to yield the 2-cyanopyrimidine. google.com

Another approach involves the synthesis of substituted 2-cyanopyrimidines from 4,6-dichloro-2-(methylthio)pyrimidine. mdpi.comresearchgate.net This starting material can be converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) or 4,6-dimethoxy-2-(methylthio)pyrimidine. mdpi.comresearchgate.net These intermediates are then oxidized to their respective sulfones, and subsequent displacement of the sulfinate group with a cyanide source, such as potassium cyanide, yields the corresponding 2-carbonitrile derivatives. mdpi.comresearchgate.net The methoxy (B1213986) groups in these products are potential precursors to the hydroxyl group.

| Starting Material | Reagents | Product | Yield (%) |

| 2-Methylpyrimidine | 1. Sodium Nitrite, Acetic Acid; 2. POCl₃ | 2-Cyanopyrimidine | 88.4 (step 1) |

| 4,6-Dimethoxy-2-(methylthio)pyrimidine | 1. m-CPBA; 2. KCN | 4,6-Dimethoxypyrimidine-2-carbonitrile | - |

| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 1. m-CPBA; 2. KCN | 4-Chloro-6-methoxypyrimidine-2-carbonitrile | - |

Table 1: Synthesis of 2-Cyanopyrimidine Derivatives.

Multicomponent Reaction Strategies for Densely Substituted Pyrimidines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable for creating libraries of structurally diverse compounds for biological screening.

A versatile three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives involves the use of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction, often catalyzed by zinc chloride, provides a single-step route to the pyrimidine core. wikipedia.org The methodology can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. wikipedia.org

Annulation reactions provide another avenue for the construction of the pyrimidine framework. A copper-catalyzed [3+3] annulation of amidines with saturated ketones has been developed for the synthesis of structurally important pyrimidines. This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, involving the direct β-C(sp3)–H functionalization of the saturated ketone.

The condensation of an aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate, and a guanidine derivative is a cornerstone of pyrimidine synthesis, often referred to as a Biginelli-type reaction. This approach is particularly relevant for the synthesis of pyrimidines bearing a cyano group.

For example, the three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol is an efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. acs.org Similarly, the reaction of 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea in the presence of potassium carbonate yields 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. nih.gov The 4-oxo group in this product exists in tautomeric equilibrium with the 4-hydroxy group.

A diisopropyl ethyl ammonium acetate (DIPEAc)-promoted Biginelli protocol has also been developed for the one-pot, three-component reaction of aldehydes, ethyl cyanoacetate, and thiourea at room temperature to produce 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles in high yields. acs.org

| Aldehyde | Active Methylene Compound | Guanidine/Thiourea Source | Product |

| Aromatic Aldehydes | Ethyl Cyanoacetate | Guanidine Hydrochloride | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines |

| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Thiourea | 6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| Various Aldehydes | Ethyl Cyanoacetate | Thiourea | 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles |

Table 2: Examples of Biginelli-type Reactions for Pyrimidine Carbonitrile Synthesis.

Oxidative Annulation Pathways for Pyrimidine Synthesis

Oxidative annulation provides a powerful method for the construction of the pyrimidine ring system. One such approach involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈), to yield 4-arylpyrimidines. organic-chemistry.org This method proceeds through the activation of acetophenone-formamide conjugates. organic-chemistry.org Another strategy utilizes a [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source through C(sp³)-H activation. organic-chemistry.org This eco-friendly method demonstrates good functional group tolerance. organic-chemistry.org

Targeted Synthesis of this compound Derivatives

The synthesis of specifically substituted pyrimidines, such as this compound, often requires more targeted approaches.

Introduction of the Carbonitrile Moiety via Nucleophilic Displacement

The introduction of a carbonitrile group at the 2-position of the pyrimidine ring can be achieved through nucleophilic substitution reactions.

A key strategy involves the displacement of a sulfinate group by a cyanide ion. This method is part of a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine. The process includes nucleophilic displacement of the chloride ions, oxidation of the sulfide (B99878) to a sulfone (a good leaving group), and subsequent displacement by cyanide. arkat-usa.org Theoretical studies on nucleophilic substitution at sulfinyl sulfur suggest that cyanide may undergo an S(_{N})2 displacement. researchgate.net

Strategic Routes from Hydroxypyrimidine Precursors

Existing hydroxypyrimidine scaffolds serve as valuable starting materials for the synthesis of more complex derivatives. For instance, 4-hydroxypyridone derivatives can be prepared by reacting 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. nih.gov These can be further elaborated to introduce desired functionalities. General methods for preparing 4-hydroxypyrimidines include the reaction between a β-ketoester and an amidine, though yields can be low depending on the amidine used. google.com Another classic method involves reacting a β-ketoester with thiourea, followed by desulfurization with Raney nickel, although this method has industrial drawbacks due to the cost and handling of Raney nickel. google.com

Synthesis via Beta-Ketoenamides and Subsequent Cyclocondensation

An alternative route to pyrimidine derivatives involves the use of β-ketoenamides. These intermediates can be prepared through a multicomponent reaction of nitriles, trichloroacetic acid, and lithiated methoxyallene. mdpi.com The subsequent cyclocondensation of these β-ketoenamides with hydroxylamine (B1172632) hydrochloride can yield pyrimidine N-oxides. mdpi.com Another approach involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea to produce pyrimidines. organic-chemistry.org

Process Optimization and Green Chemistry in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on process optimization and the principles of green chemistry to reduce waste, improve efficiency, and utilize safer reagents. nih.govrsc.org

In the context of pyrimidine synthesis, green approaches include solvent-free reaction conditions, which can lead to shorter reaction times, high yields, and easier product isolation. nih.govresearchgate.net For example, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved using ammonium chloride as a catalyst under solvent-free conditions. ias.ac.in Microwave-assisted synthesis and the use of recyclable catalysts are other green strategies that have been successfully applied. organic-chemistry.orgresearchgate.net

Process optimization involves a deep understanding of reaction kinetics and solvent effects to enhance yield and reduce byproducts. nih.gov For instance, a one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has been developed, which is both efficient and environmentally friendly. ias.ac.in The development of synthetic routes that avoid hazardous reagents, such as the replacement of traditional chlorinating agents, and minimize derivatization steps are key goals in the sustainable production of this compound and its derivatives. nih.gov

Below is a table summarizing various synthetic approaches for pyrimidine derivatives:

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K₂S₂O₈ | 4-Arylpyrimidines | organic-chemistry.org |

| Three-Component Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Air | 4-Aliphatic Pyrimidines | organic-chemistry.org |

| Nucleophilic Displacement | 4,6-dichloro-2-(methylthio)pyrimidine | Benzyloxide, m-CPBA, Cyanide | 4,6-Bis(benzyloxy)-2-cyanopyrimidine | arkat-usa.org |

| Cyclocondensation | β-Ketoester, Amidine | - | 4-Hydroxypyrimidine (B43898) | google.com |

| Cyclocondensation | β-Ketoenamides, Hydroxylamine hydrochloride | - | Pyrimidine N-oxides | mdpi.com |

| Solvent-Free Synthesis | Benzaldehyde, Malononitrile, Urea/Thiourea | Ammonium Chloride | Pyrimidine-5-carbonitrile | ias.ac.in |

Catalyst Development and Application (e.g., Cu-Catalysis, Solid Acid Catalysts)

The development of efficient catalysts is paramount for the synthesis of pyrimidine carbonitriles. Innovations range from metal-based systems to reusable solid acids, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Copper (Cu)-Catalysis: Copper catalysts have been effectively used for the synthesis of diversely functionalized pyrimidines. mdpi.com One strategy involves the [2+2+2] cyclization of ketones with nitriles under basic conditions, a method noted for its broad substrate scope and tolerance of various functional groups. mdpi.com This approach facilitates the formation of multiple C-C and C-N bonds in a single operation. mdpi.com Another novel iron-catalyzed method provides a modular approach to pyrimidine synthesis through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.org This process uses an in-situ-prepared, recyclable iron(II) complex and has shown good functional group tolerance and regioselectivity. organic-chemistry.org

Solid Acid Catalysts: Solid acid catalysts represent a significant advancement, particularly from a green chemistry perspective. A robust and eco-friendly solid acid biocatalyst has been developed from bone char, a biowaste, modified with chlorosulfonic acid. researchgate.net This catalyst has proven highly efficient in the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net Characterization studies confirmed its desirable properties, and it demonstrated excellent reusability over several cycles without a significant drop in catalytic efficiency. researchgate.net The catalytic performance for synthesizing pyrimidine-5-carbonitrile was shown to be dependent on the amount of catalyst used. researchgate.net

Another novel catalyst, oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide), has been designed and utilized for the synthesis of various pyrimidine-6-carbonitriles. nih.gov This catalyst operates efficiently under solvent-free conditions. nih.gov

The table below summarizes the performance of various catalysts in the synthesis of pyrimidine carbonitrile analogs.

| Catalyst Type | Specific Catalyst Example | Application | Key Findings |

| Copper-Catalysis | Copper catalyst with base mdpi.com | Synthesis of pyrimidines from ketones and nitriles mdpi.com | Broad substrate scope and good functional group tolerance. mdpi.com |

| Iron-Catalysis | FeSO₄·7H₂O and 1,10-phenanthroline (B135089) organic-chemistry.org | Synthesis of pyrimidines from carbonyls and amidines organic-chemistry.org | Recyclable catalyst, good yields (up to 82%), and regioselectivity. organic-chemistry.org |

| Solid Acid Catalyst | Bone char-nPrN-SO₃H researchgate.net | Synthesis of pyrimidine-5-carbonitrile derivatives researchgate.net | Eco-friendly, reusable, and efficient biocatalyst derived from waste. researchgate.net |

| Porphyrin-based Catalyst | [(VO)TPP][(TCM)₄] nih.gov | Synthesis of pyrimidine-6-carbonitriles nih.gov | Benign and expedient catalyst for solvent-free synthesis. nih.gov |

Solvent-Free and Environmentally Conscious Methodologies

The push towards green chemistry has led to the development of solvent-free and other environmentally benign synthetic protocols for pyrimidine derivatives. powertechjournal.compowertechjournal.com These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. powertechjournal.com

Solvent-free synthesis is a key strategy in green chemistry. researchgate.net For instance, the synthesis of various heterocyclic compounds, including pyrimidine-6-carbonitriles, has been achieved under solvent-free conditions at 100 °C using a specialized oxovanadium(V) catalyst. nih.gov Similarly, 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized with excellent yields by reacting 2-aminopyridines and β-oxo esters under solvent-free conditions, catalyzed by the inexpensive and non-toxic BiCl₃. researchgate.net This reaction is notable for producing only water and alcohol as byproducts. researchgate.net

In addition to solvent-free approaches, the use of greener solvents and energy-efficient techniques is gaining traction. powertechjournal.com One innovative, catalyst-free method utilizes magnetized deionized water as a green solvent for the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines, achieving high yields in short reaction times. researchgate.net Research into the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has highlighted pyridine-2-carboxylic acid as a sustainable catalyst in a water-ethanol mixture, demonstrating high atom economy and a low E-factor, which are key metrics of green synthesis. nih.gov

The table below details findings from research into environmentally conscious synthetic methods.

| Methodology | Catalyst/Solvent System | Application | Key Findings |

| Solvent-Free Synthesis | [(VO)TPP][(TCM)₄] nih.gov | Synthesis of pyrimidine-6-carbonitriles nih.gov | Reaction proceeds efficiently at 100 °C without solvent. nih.gov |

| Solvent-Free Synthesis | BiCl₃ researchgate.net | Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones researchgate.net | Excellent yields, short reaction times, and benign byproducts (water, alcohol). researchgate.net |

| Green Solvent Synthesis | Magnetized Deionized Water (Catalyst-Free) researchgate.net | Synthesis of pyrano[2,3-d]pyrimidines researchgate.net | Eco-friendly, low cost, high yields, and simple workup. researchgate.net |

| Green Catalysis in Aqueous Media | Pyridine-2-carboxylic acid in Water–EtOH nih.gov | Synthesis of 2-amino-4H-chromene-3-carbonitrile nih.gov | High atom economy (99.36%), low E-factor (16.68), and excellent yields (up to 98%). nih.gov |

Batch-to-Batch Consistency and Scalability Considerations

For any synthetic method to be industrially viable, it must demonstrate high batch-to-batch consistency and be scalable. These factors are increasingly integrated into the development of new synthetic routes for pyrimidine derivatives.

Catalyst reusability is a critical component of scalability and cost-effectiveness. The bone char-based solid acid catalyst used for pyrimidine-5-carbonitrile synthesis was found to be reusable for several runs without a significant decrease in its catalytic activity, indicating good potential for large-scale applications. researchgate.net Similarly, the iron(II) complex used in pyrimidine synthesis was also shown to be recyclable, a key feature for sustainable industrial processes. organic-chemistry.org

The scalability of green synthetic methods is also a subject of active research. For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid was successfully validated on a gram-scale, which suggests its potential for larger industrial applications. nih.gov The catalyst in this process also showed consistent performance over four recycling cycles. nih.gov The development of multicomponent reactions, which combine several steps into a single operation, is inherently attractive for scalability as it can simplify processes and increase throughput. researchgate.netnih.gov

The following table outlines research findings related to the consistency and scalability of synthetic methods for pyrimidine carbonitriles and related compounds.

| Synthetic Method | Catalyst | Key Scalability/Consistency Feature | Findings |

| Solid Acid Catalysis | Bone char-nPrN-SO₃H researchgate.net | Catalyst Reusability | The catalyst can be reused multiple times without significant loss of efficiency. researchgate.net |

| Iron-Catalyzed Synthesis | Recyclable iron(II) complex organic-chemistry.org | Catalyst Recyclability | The iron complex demonstrated good recyclability. organic-chemistry.org |

| Green One-Pot Synthesis | Pyridine-2-carboxylic acid nih.gov | Gram-Scale Synthesis & Reusability | The method was successfully scaled up to the gram level, and the catalyst was reused for four cycles with consistent results. nih.gov |

| Multicomponent Reactions | Various (e.g., Iridium-pincer complexes) nih.gov | Process Intensification | Combines multiple synthetic steps, offering a direct and regioselective route to highly substituted pyrimidines, which is advantageous for scaling. nih.gov |

Mechanistic Investigations of 4 Hydroxypyrimidine 2 Carbonitrile Transformations

Reaction Mechanisms in Pyrimidine (B1678525) Carbonitrile Formation

The synthesis of the pyrimidine ring system, a cornerstone of heterocyclic chemistry, can be achieved through various strategies, most of which involve the condensation of a three-carbon component with a reagent supplying the N-C-N fragment. For derivatives like 4-hydroxypyrimidine-2-carbonitrile, these syntheses are characterized by sequential nucleophilic reactions and a final aromatization step.

The formation of the this compound scaffold is often accomplished via multi-component reactions that efficiently construct the heterocyclic ring in a single pot. A common and illustrative pathway is a variation of the Biginelli reaction. This process typically involves the acid- or base-catalyzed condensation of three primary building blocks: a β-keto ester or a related active methylene (B1212753) compound, an aldehyde, and a urea (B33335) or amidine derivative.

For the specific synthesis of this compound, a plausible route involves the reaction between a derivative of cyanoacetic acid (as the active methylene component) and a suitable amidine. The mechanism initiates with a Knoevenagel-type condensation, which is a nucleophilic addition of the active methylene compound to a carbonyl group, followed by dehydration. This forms an electron-deficient alkene.

The next key step is a Michael-type nucleophilic addition of an amidine (such as formamidine (B1211174) or a related species that can provide the N1 and C2-H components) to the activated carbon-carbon double bond. This addition creates an open-chain intermediate that is primed for the subsequent cyclization step. Throughout this sequence, each step of nucleophilic addition is often followed by an elimination reaction, typically the loss of a water or alcohol molecule, which drives the reaction forward.

Following the initial intermolecular nucleophilic additions, the crucial ring-forming step occurs through an intramolecular nucleophilic attack. The terminal amino group of the amidine moiety in the open-chain intermediate attacks an electrophilic carbonyl or cyano group within the same molecule. This cyclization event results in the formation of a non-aromatic dihydropyrimidine (B8664642) ring. researchgate.net

The final and irreversible step is the aromatization of this intermediate ring. This is a thermodynamically favorable process that leads to the stable, planar pyrimidine system. Aromatization is typically achieved through the elimination of a small molecule, most commonly water (dehydration) or hydrogen, from the dihydropyrimidine intermediate. This final transformation establishes the conjugated π-system that defines the aromatic character of the this compound product. Some synthetic strategies may employ a specific oxidation step to facilitate this aromatization. rsc.org

Tautomeric Equilibria in this compound Systems

Like many hydroxypyrimidines, this compound can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the principal equilibrium is the keto-enol tautomerism between the 4-hydroxy form (the enol) and the 4-oxo form, 2-cyano-4(3H)-pyrimidinone (the keto form). chemicalbook.com The position of this equilibrium is a critical determinant of the compound's chemical reactivity and physical properties.

The relative stabilities of the keto and enol tautomers of hydroxypyrimidines have been extensively investigated using computational quantum chemistry methods, such as Density Functional Theory (DFT). nih.govorientjchem.org These studies consistently show that for 4-hydroxypyrimidine (B43898) and its analogs, the keto form (pyrimidinone) is significantly more stable than the enol form (hydroxypyrimidine) in the gas phase. chemicalbook.comwayne.edu

Ab initio calculations, which combine geometry optimization, correlation energy, and zero-point vibrational energy, provide quantitative estimates of the energy differences. For the parent 4-hydroxypyrimidine, the keto form is favored. wayne.edu The introduction of the electron-withdrawing 2-carbonitrile group is expected to further stabilize the keto tautomer.

Table 1: Representative Calculated Relative Energies for 4-Hydroxypyrimidine Tautomers Note: This table presents typical data for the parent 4-hydroxypyrimidine system to illustrate the general findings of computational studies. Negative values indicate greater stability.

| Tautomeric Form | Calculation Method | Relative Energy (kcal/mol) | Phase |

| 4(3H)-Pyrimidinone (Keto) | DFT (B3LYP) | -2.4 | Gas |

| 4-Hydroxypyrimidine (Enol) | DFT (B3LYP) | 0 (Reference) | Gas |

| 4(1H)-Pyrimidinone (Keto) | DFT (B3LYP) | +1.5 | Gas |

Data adapted from theoretical studies on pyridone and pyrimidinone systems. wayne.edu

The preference for the keto form in 4-hydroxypyrimidine is a direct consequence of its specific arrangement of ring heteroatoms, which distinguishes it from analogous systems like 4-hydroxypyridine (B47283). chemtube3d.com While 4-hydroxypyridine exists predominantly in the pyridone (keto) form, the introduction of a second nitrogen atom at position 3 in the pyrimidine ring strongly shifts the equilibrium. nih.gov

Computational studies comparing 2-hydroxypyridine (B17775) and 4(3H)-pyrimidinone reveal that the N-H bond and adjacent carbonyl group in the pyrimidinone tautomer create a stable electronic configuration. nih.gov This arrangement allows for favorable electronic delocalization and intermolecular hydrogen bonding in condensed phases, which significantly stabilizes the keto form over the enol form. The nitrogen atom at position 1 can delocalize its lone pair into the ring, contributing to the aromaticity of the pyridone-like structure. chemtube3d.com

The tautomeric equilibrium is not static and is sensitive to both the solvent environment and the nature of other substituents on the pyrimidine ring.

Solvent Polarity: The polarity of the solvent plays a crucial role. The keto tautomer (2-cyano-4(3H)-pyrimidinone) is generally more polar than the enol tautomer (this compound). Consequently, polar solvents, particularly those capable of hydrogen bonding like water or ethanol (B145695), preferentially solvate and stabilize the keto form, shifting the equilibrium further in its favor. nih.govwuxibiology.com In non-polar solvents, the energy difference between the tautomers is smaller. nih.gov The presence of water molecules can also reduce the energy barrier for the proton transfer between the two forms. wuxibiology.com

Table 2: Effect of Solvent on Tautomeric Equilibrium for Analogous Systems Illustrative data for the 2-hydroxypyridine/2-pyridone equilibrium, demonstrating the general trend.

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (KT = [Keto]/[Enol]) |

| Gas Phase | 1 | ~0.3 |

| Cyclohexane | 2.0 | 0.4 |

| Chloroform | 4.8 | 3.2 |

| Ethanol | 24.6 | 18 |

| Water | 78.4 | >100 |

Data adapted from studies on hydroxypyridine tautomerism. wuxibiology.com

Photochemical Reaction Mechanisms Relevant to Pyrimidine Derivatives

The study of photochemical reactions in pyrimidine derivatives is crucial due to their role as components of nucleic acids and their potential as photosensitizers. researchgate.net The fundamental principle of photochemistry dictates that a molecule must first absorb light to undergo a chemical reaction. msu.edu For pyrimidine derivatives, absorption of UV light can lead to the formation of excited states, which are responsible for subsequent chemical transformations. researchgate.netlibretexts.org These reactions often proceed via radical intermediates or through concerted pathways, leading to a variety of products. msu.edunih.gov

One significant area of investigation involves the reaction of pyrimidines with photochemically generated radicals. For instance, t-BuO• radicals, produced from the photolysis of t-butyl hydroperoxide (t-BuOOH), can react with pyrimidine bases. nih.gov The proposed mechanism involves the addition of the t-BuO• radical to the C(5) or C(6) position of the pyrimidine ring, forming a pyrimidine base radical. This radical can then undergo further reactions, such as hydrolysis and subsequent reaction with another t-BuO• radical, to yield final products like 5,6-dihydroxypyrimidines. nih.gov The rates of these oxidation reactions are influenced by the concentrations of the pyrimidine and the peroxide, as well as the intensity of the light. nih.gov

Another class of photochemical transformations involves intramolecular cyclizations and rearrangements. Photolysis of certain pyrimidine derivatives can lead to significant alterations of the heterocyclic ring structure. For example, the irradiation of 5-substituted 6-azidouracils in the presence of nucleophiles like amines can cause a ring expansion, transforming the pyrimidine ring into a 1,3,5-triazepine system. rsc.org Conversely, when 6-azido-1,3,5-trimethyluracil is irradiated in water, a ring contraction occurs, yielding a hydantoin (B18101) derivative. rsc.org These reactions highlight the diverse pathways available to excited-state pyrimidines, which are dictated by the substituents on the ring and the reaction medium.

Photocycloaddition reactions are also characteristic of pyrimidine derivatives. The irradiation of pyrimidine-2-thione derivatives in the presence of alkynes has been shown to produce thiol derivatives. researchgate.net This transformation is thought to proceed through the initial formation of a transient thietene intermediate, which then undergoes ring cleavage. researchgate.net

The quantum yield (Φ), which measures the efficiency of a photochemical process, is a key parameter in these studies. It represents the number of molecules undergoing a specific reaction for each photon absorbed. libretexts.org For the radical-induced oxidation of pyrimidines, quantum yields have been found to depend on the concentrations of both the pyrimidine and the peroxide. nih.gov

Table 1: Examples of Photochemical Reactions in Pyrimidine Derivatives

| Pyrimidine Derivative | Reaction Conditions | Key Intermediate(s) | Major Product(s) | Reaction Type |

|---|---|---|---|---|

| General Pyrimidines (Uracil, Thymine, etc.) | Photolysis of t-BuOOH, pH 7.5 | Pyrimidine base radical | 5,6-Dihydroxypyrimidine, Isobarbituric acid | Radical Addition/Oxidation nih.gov |

| 5-Alkyl-6-azidouracils | Irradiation in the presence of amines | Nitrene (presumed) | 1,3,5-Triazepine derivatives | Ring Expansion rsc.org |

| 6-Azido-1,3,5-trimethyluracil | Irradiation in water | Not specified | 3,5-Dimethylhydantoin | Ring Contraction rsc.org |

| Pyrimidine-2-thione derivatives | Irradiation in the presence of alkynes | Thietene | Thiol derivatives | Photocycloaddition/Ring Cleavage researchgate.net |

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the pyrimidine ring in this compound towards electrophiles and nucleophiles is governed by the electronic properties of its constituent atoms and substituents. youtube.com The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. youtube.com However, the presence of a hydroxyl group (an electron-donating group) and a carbonitrile group (an electron-withdrawing group) significantly modulates this reactivity.

Electrophilic Reactions: Generally, electrophilic aromatic substitution on unsubstituted pyrimidine is difficult. However, the electron-donating hydroxyl group at the C4 position in this compound increases the electron density of the ring, particularly at the ortho and para positions, making it more amenable to electrophilic attack than pyrimidine itself. In related 5-hydroxypyrimidine (B18772) systems, a difference in reactivity between the C2 and C6 positions has been demonstrated. nsc.ru For this compound, the C5 position is activated by the C4-hydroxyl group and deactivated by the C2-carbonitrile group. The C6 position is also influenced by the adjacent ring nitrogen and the C4-hydroxyl group. The precise site of electrophilic attack would depend on the reaction conditions and the nature of the electrophile. nsc.ruscranton.edu

Nucleophilic Reactions: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution. youtube.com This is further enhanced by the presence of the strongly electron-withdrawing nitrile group at the C2 position. Nucleophiles are chemical species that donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com In the context of this compound, several reaction pathways are possible.

A common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. While the target molecule does not have a typical leaving group like a halogen, the nitrile or other groups could potentially be displaced under harsh conditions or via complex mechanisms. More relevant is the addition of nucleophiles to the ring, potentially followed by rearrangement or oxidation.

The hydroxyl group at C4 is acidic (pKa of related 4-hydroxy-2-pyrones is ~4.94), meaning it can be deprotonated by a base to form a phenoxide-like anion. beilstein-journals.org This anion is a potent nucleophile itself and can undergo O-alkylation or O-acylation. Furthermore, the anionic form enhances the ring's electron density, though the primary reactivity for external nucleophiles would still be at the electron-poor sites.

Recent studies have highlighted novel base-mediated alkylation reactions of pyrimidines. acs.orgacs.org These methods can involve the formation of a transient anionic intermediate that can then be trapped by an electrophile. acs.orgacs.org For pyrimidines bearing electron-withdrawing groups like a nitrile, such transformations are feasible. acs.orgacs.org For example, a strong base could potentially deprotonate the ring or a substituent, creating a nucleophilic center that can react with various electrophiles. acs.org The reaction of a nucleophile with an electrophile is a fundamental process in organic chemistry, often categorized by mechanisms like SN1 or SN2, depending on the substrate and reaction conditions. youtube.comlibretexts.orgnih.gov

Table 2: Predicted Reactivity of this compound

| Reaction Type | Reagent Type | Likely Reactive Site(s) | Influencing Factors |

|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., Br2, HNO3) | C5, C6 | Activating -OH group vs. deactivating -CN group and ring nitrogens. nsc.ru |

| Nucleophilic Attack/Substitution | Nucleophiles (e.g., R-NH2, RO-) | C2, C6 | Electron-withdrawing -CN group and ring nitrogens make the ring electron-deficient. youtube.com |

| Deprotonation | Bases (e.g., NaH, K2CO3) | 4-OH group | Acidity of the hydroxyl group. beilstein-journals.org |

| O-Alkylation/Acylation | Electrophiles (e.g., Alkyl halides, Acyl chlorides) | Oxygen of the 4-OH group (after deprotonation) | Formation of a nucleophilic alkoxide/phenoxide. beilstein-journals.org |

Derivatization and Functionalization Strategies for 4 Hydroxypyrimidine 2 Carbonitrile

Introduction of Diverse Functional Groups for Structure Elaboration

The elaboration of the 4-hydroxypyrimidine-2-carbonitrile core structure through the introduction of diverse functional groups is a fundamental strategy for creating new chemical entities with tailored properties. acs.orgpressbooks.pubmasterorganicchemistry.com This can be achieved through various synthetic methodologies that target the existing functional groups or the pyrimidine (B1678525) ring.

One key approach involves the alkylation of the pyrimidine ring. Base-mediated alkylation, for instance, provides a pathway to introduce alkyl groups, which can be further functionalized. While direct alkylation of this compound is specific, related studies on pyrimidine sulfones demonstrate the feasibility of such transformations. For example, the use of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can facilitate the introduction of various electrophiles. acs.org The presence of an electron-withdrawing nitrile group at the C5 position has been shown to make pyrimidines competent substrates for such structural editing protocols. acs.org

Furthermore, the hydroxyl group at the C4 position can be a handle for introducing a variety of functionalities. It can be converted to other leaving groups, such as tosylates, which then allows for nucleophilic substitution reactions to introduce amines, ethers, and other functional groups. The nitrile group at the C2 position also offers a site for chemical modification, although it is generally less reactive in this context compared to the other positions.

The strategic introduction of these functional groups can significantly alter the electronic and steric properties of the parent molecule, paving the way for the synthesis of a library of derivatives with diverse chemical characteristics.

Activation of Ring Positions for Substitution Reactions

The pyrimidine ring in this compound is inherently electron-deficient, which influences its reactivity towards substitution reactions. Activating specific positions on the ring is crucial for controlled functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the nitrile group, makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). youtube.comyoutube.com The hydroxyl group at C4 can be converted into a better leaving group, such as a chloride or tosylate, to facilitate SNAr reactions. For instance, in 2,4-dihalopyrimidines, substitution reactions typically favor the C4 position. figshare.comfigshare.com This regioselectivity can be exploited to introduce a wide range of nucleophiles at this position.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the presence of the electron-donating hydroxyl group can activate the ring towards electrophilic attack, primarily at the C5 position. The outcome of electrophilic substitution reactions on pyrimidines is highly dependent on the nature and position of the existing substituents. researchgate.netlibretexts.orglibretexts.org For instance, the nitrosation of aminopyrimidines has been shown to occur at the exocyclic amino group rather than the C5 position of the ring, highlighting the directing effects of substituents. researchgate.netresearchgate.net

The reactivity of the pyrimidine ring can be summarized as follows:

| Position | Reactivity towards Nucleophilic Attack | Reactivity towards Electrophilic Attack | Notes |

| C2 | Favorable, especially with a good leaving group. | Difficult. | The nitrile group is electron-withdrawing. |

| C4 | Highly favorable, especially with a good leaving group. | Difficult. | The hydroxyl group can be converted to a leaving group. |

| C5 | Less favorable. | Activated by the C4-hydroxyl group. | Primary site for electrophilic attack. |

| C6 | Favorable. | Difficult. | Influenced by the adjacent nitrogen atom. |

Palladium-Catalyzed Coupling Reactions of Functionalized Pyrimidine Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrimidine scaffolds. proprogressio.hunih.govorganic-chemistry.orgwikipedia.orgnih.gov To utilize these reactions, the this compound must first be converted into a suitable intermediate, typically a halopyrimidine. The hydroxyl group at the C4 position can be replaced by a halogen (e.g., Cl, Br, I) to create a reactive handle for cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, and vinyl groups. proprogressio.hunih.govlibretexts.org The reaction of a 4-chloro- or 4-iodopyrimidine-2-carbonitrile (B15360975) intermediate with various boronic acids would allow for the synthesis of a wide range of 4-substituted derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.com For example, Pd(PPh₃)₄ is a commonly used catalyst for Suzuki-Miyaura reactions of halopyrimidines. proprogressio.humdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govfrontiersin.orglibretexts.org A 4-halopyrimidine-2-carbonitrile intermediate could be reacted with various alkenes to introduce alkenyl substituents at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Other Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines), could also be employed to further diversify the this compound scaffold. The site-selectivity of these reactions on dihalopyrimidines can be controlled by the choice of ligand and reaction conditions, allowing for the selective functionalization of either the C2 or C4 position. figshare.comfigshare.comnih.gov

A summary of potential palladium-catalyzed coupling reactions is presented below:

| Coupling Reaction | Reagent | Introduced Group | Potential Intermediate |

| Suzuki-Miyaura | Aryl/heteroaryl/vinyl boronic acid | Aryl/heteroaryl/vinyl | 4-Halopyrimidine-2-carbonitrile |

| Heck | Alkene | Alkenyl | 4-Halopyrimidine-2-carbonitrile |

| Sonogashira | Terminal alkyne | Alkynyl | 4-Halopyrimidine-2-carbonitrile |

| Buchwald-Hartwig | Amine | Amino | 4-Halopyrimidine-2-carbonitrile |

Targeted Derivatization for Analytical Characterization and Signal Enhancement

The sensitive and accurate detection and quantification of this compound and its derivatives in various matrices often require derivatization to enhance their analytical signals. nih.govwelch-us.com This is particularly important for techniques like High-Performance Liquid Chromatography (HPLC) where the native compound may lack a strong chromophore or fluorophore. jst.go.jpresearchgate.net

Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent before its introduction into the HPLC system. The goal is to introduce a moiety that can be readily detected with high sensitivity, for instance, by UV-Vis or fluorescence detectors. For pyrimidine compounds, reagents that react with the hydroxyl or amino groups are commonly used. For example, derivatization with a fluorescent tag can significantly lower the limit of detection. jst.go.jp

Post-column Derivatization: In this method, the derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. This can be advantageous when the derivatized product is unstable or when the derivatization reaction is not compatible with the separation conditions.

Signal Enhancement for Mass Spectrometry: Derivatization can also be employed to improve ionization efficiency in mass spectrometry (MS). Introducing a permanently charged group or a group that is easily ionizable can enhance the signal intensity and improve the sensitivity of the MS detection.

The selection of the derivatization strategy depends on the analytical technique being used, the nature of the analyte, and the sample matrix. The introduction of specific functional groups can also aid in the structural elucidation of unknown derivatives by providing characteristic fragmentation patterns in tandem mass spectrometry. rsc.org

| Derivatization Strategy | Purpose | Example Reagent/Method | Analytical Technique |

| Pre-column Derivatization | Enhance UV/Fluorescence detection | Fluorescent tags (e.g., dansyl chloride) | HPLC-UV, HPLC-Fluorescence |

| Post-column Derivatization | Overcome instability of derivatives | O-Phthalaldehyde (for primary amines) | HPLC-Fluorescence |

| MS Signal Enhancement | Improve ionization efficiency | Quaternary ammonium (B1175870) tags | LC-MS |

Advanced Analytical Techniques for Structural Elucidation and Characterization of 4 Hydroxypyrimidine 2 Carbonitrile

Spectroscopic Methodologies for Comprehensive Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of 4-hydroxypyrimidine-2-carbonitrile. By probing the interactions of the molecule with electromagnetic radiation, these methods offer insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, Solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. preprints.orgresearchgate.net

¹H NMR: The proton NMR spectrum of a related compound, 4-hydroxypyrimidine (B43898), shows distinct signals for the protons on the pyrimidine (B1678525) ring. chemicalbook.com For this compound, the protons at different positions on the pyrimidine ring would exhibit unique chemical shifts and coupling patterns, allowing for their unambiguous assignment. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the tautomeric equilibrium between the hydroxy and oxo forms.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyrimidine ring. researchgate.netceon.rs The chemical shift of the nitrile carbon is a key diagnostic signal. The positions of the pyrimidine ring carbons are influenced by the substituents and the tautomeric form present.

Solid-State NMR: While less common for routine analysis, solid-state NMR can provide valuable information about the crystalline form and intermolecular interactions of this compound in its solid state.

Below is a table summarizing typical NMR data for pyrimidine derivatives.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.0-8.5 | Doublet | H at position 6 |

| ¹H | 6.5-7.0 | Doublet | H at position 5 |

| ¹³C | 150-160 | Singlet | Carbonyl carbon (C4) |

| ¹³C | 140-150 | Singlet | Carbon at position 6 |

| ¹³C | 115-125 | Singlet | Nitrile carbon (C2-CN) |

| ¹³C | 110-120 | Singlet | Carbon at position 5 |

| ¹³C | 90-100 | Singlet | Carbon at position 2 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic methods like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive and specific tool for identification and quantification. nih.govplos.orgjscholarpublishers.com

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.govnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. nih.govplos.orgjscholarpublishers.com The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides definitive identification. LC-MS/MS, a tandem mass spectrometry technique, can be used for even greater specificity and sensitivity in complex matrices. nih.govplos.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the potentially non-volatile this compound may be necessary to increase its volatility. This technique can provide high-resolution separation and clear mass spectra for identification.

A table of expected mass spectral data is provided below.

| Technique | Ionization Mode | Expected m/z | Information Obtained |

| MS | Electron Ionization (EI) | 121.03 | Molecular Ion (M+) |

| LC-MS | Electrospray (ESI+) | 122.04 | [M+H]+ |

| LC-MS | Electrospray (ESI-) | 120.02 | [M-H]- |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. researchgate.netjscholarpublishers.com

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. Key expected vibrations include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: If the oxo tautomer is present, N-H stretching vibrations will appear in a similar region to the O-H stretch.

C≡N stretch: A sharp, intense band around 2220-2260 cm⁻¹, characteristic of the nitrile group.

C=O stretch: A strong absorption in the range of 1650-1750 cm⁻¹ if the oxo tautomer is predominant.

C=C and C=N stretches: Bands in the 1400-1650 cm⁻¹ region corresponding to the pyrimidine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (C≡N) stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. nih.gov

The following table summarizes key vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H / N-H Stretch | 3200-3600 | IR |

| C≡N Stretch | 2220-2260 | IR, Raman |

| C=O Stretch | 1650-1750 | IR |

| C=C / C=N Stretch | 1400-1650 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. nih.gov The pyrimidine ring system, being aromatic, will exhibit characteristic absorption maxima (λmax) in the UV region. The position of these maxima can be influenced by the presence of the hydroxyl and nitrile substituents, as well as the pH of the solution due to tautomeric and ionization equilibria. The absorbance of carbonyl groups, if present in the oxo tautomer, can also be observed. masterorganicchemistry.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for the purity assessment of this compound. plos.orggoogle.com These techniques offer high resolution, sensitivity, and reproducibility.

A typical HPLC or UHPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. google.com The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks.

The table below outlines typical HPLC/UHPLC parameters.

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 150 x 4.6 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at λmax (e.g., 210 nm, 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 45°C) |

Gas Chromatography (GC) for Impurity Profiling

Gas Chromatography (GC) is a powerful analytical technique used to separate and detect volatile and semi-volatile impurities that may be present in a sample of this compound. The process is essential for ensuring the purity of the compound, as even trace amounts of impurities can significantly impact its chemical behavior and suitability for further use. thermofisher.com In impurity profiling, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase.

The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. By coupling the GC system with a mass spectrometer (GC-MS), each separated impurity can be identified based on its unique mass spectrum, which is generated upon ionization. mdpi.com This provides both qualitative and quantitative information about the impurity profile. thermofisher.com

For this compound, potential impurities could include unreacted starting materials, by-products from synthesis, or degradation products. A typical GC-MS method would be developed and validated to ensure it is sensitive, specific, and accurate for detecting and quantifying these impurities at very low levels. mdpi.com

Table 1: Illustrative GC-MS Parameters for Impurity Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Detector | Mass Spectrometer (e.g., 5977B MSD) |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-400 amu |

| Mode | Scan |

This table presents typical parameters and does not represent data from a specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for larger-scale purification like column chromatography. umich.edu A TLC analysis of this compound involves spotting a small amount of the dissolved sample onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. umich.eduaga-analytical.com.pl

The plate is then placed vertically in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). Capillary action draws the mobile phase up the plate, and as it passes over the sample spot, the components of the sample move up the plate at different rates. This separation is governed by the polarity of the compounds, the polarity of the mobile phase, and the nature of the stationary phase. umich.edu For a polar compound like this compound, a polar stationary phase like silica gel is appropriate. aga-analytical.com.pl

After development, the separated spots are visualized, often using a UV lamp, as pyrimidine derivatives are typically UV-active. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. nih.gov

Table 2: Example TLC System and Hypothetical Rf Values

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 TLC Plate |

| Mobile Phase | Ethyl Acetate (B1210297) : Hexane (7:3 v/v) |

| Visualization | UV light at 254 nm |

| Hypothetical Rf (Starting Material) | 0.85 |

| Hypothetical Rf (this compound) | 0.40 |

| Hypothetical Rf (Polar Impurity) | 0.15 |

The Rf values are hypothetical and serve to illustrate the separation principle.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials like this compound. It provides definitive information about the atomic and molecular structure, as well as the phase purity of the bulk material. researchgate.net

Single-Crystal XRD analysis is performed on a small, high-quality crystal. By measuring the diffraction pattern of X-rays scattered by the crystal, it is possible to determine the precise three-dimensional arrangement of atoms within the unit cell, including bond lengths, bond angles, and intermolecular interactions. This provides unequivocal structural confirmation of the compound.

Powder X-ray Diffraction (PXRD) is used on a finely ground sample of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline solid. It is used to identify the crystalline phase, assess the sample's purity, and detect the presence of any polymorphic forms or amorphous content. The experimental PXRD pattern of a newly synthesized batch can be compared to a reference pattern or a pattern simulated from single-crystal data to confirm its identity and purity. researchgate.netrsc.org

Table 3: Representative Crystallographic Data Categories from XRD

| Data Category | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the unit cell |

| Calculated Density | Density derived from the crystal structure |

| Key Diffraction Peaks (2θ) | Characteristic peaks in a powder pattern for phase identification |

This table lists the types of data obtained from an XRD analysis.

Advanced Microscopy and Surface Characterization Techniques

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface at the nanoscale. mdpi.com For this compound, AFM could be employed to study the surface of its crystals. The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a topographical map. researchgate.net

AFM analysis can reveal detailed information about crystal growth mechanisms, surface defects (such as screw dislocations or etch pits), and surface roughness. mdpi.com This information is valuable for understanding the crystallization process and the physical properties of the material. Adhesive forces between the AFM tip and the surface can also be measured to probe the surface chemistry. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface. It provides information about the surface topography and morphology (shape and size) of the crystals. When the electron beam strikes the sample, it produces various signals, including secondary electrons, backscattered electrons, and X-rays. Secondary electrons are the primary source for imaging the surface topography and are collected by a detector to form a high-magnification image.

Biological Activity and Pharmacological Relevance of 4 Hydroxypyrimidine 2 Carbonitrile Derivatives

Antimicrobial Efficacy and Biological Screening

The antimicrobial potential of pyrimidine-5-carbonitrile derivatives has been a subject of extensive research. These compounds have been synthesized and evaluated for their ability to inhibit the growth of a wide array of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity Profiles

Numerous studies have demonstrated the marked antibacterial activity of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. nih.gov A variety of derivatives, including 6-alkyl-2-thiouracil-5-carbonitriles and 6-alkyl-2-arylmethylsulfanyl-3,4-dihydro-4-oxopyrimidine-5-carbonitriles, have shown significant efficacy, particularly against Gram-positive bacteria. nih.gov The antibacterial activity of these compounds is often compared to standard antibiotics to assess their potential as new therapeutic agents.

Some hydroxypyridone derivatives have also been synthesized and tested, with twenty-six out of fifty-eight compounds showing variable inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.gov Notably, these compounds were more effective against Gram-positive strains, with significant inhibitory action against Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, certain 4-hydroxy-2-pyridone alkaloids have demonstrated inhibitory activity against several Gram-positive bacteria and one Gram-negative bacterium, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 25 µM. mdpi.comnih.gov However, they showed no significant activity against Escherichia coli and Pseudomonas aeruginosa at a concentration of 50 µM. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine (B1678525) and Pyridone Derivatives

| Compound Type | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Marked | nih.gov |

| Hydroxypyridone derivatives | Staphylococcus aureus, Bacillus subtilis | Significant | nih.gov |

| 4-hydroxy-2-pyridone alkaloids | S. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarum | Moderate to Significant | mdpi.comnih.gov |

Antifungal Activity Profiles

While many pyrimidine derivatives show strong antibacterial properties, their antifungal activity can be more variable. For instance, a study on 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles found that none of the tested compounds were active against the yeast-like pathogenic fungus Candida albicans. nih.gov In contrast, other studies have reported that certain pyrimidine derivatives exhibit better antifungal than antibacterial activity against various microorganisms, including Aspergillus niger and Candida albicans. nih.gov

Specifically, some hydroxypyridone derivatives have demonstrated considerable growth inhibitory activity against Candida albicans. nih.gov Furthermore, certain pyrimidine derivatives containing an amide moiety have shown high antifungal activity against plant pathogenic fungi like Phomopsis sp., with some compounds exhibiting even better efficacy than the commercial fungicide Pyrimethanil. frontiersin.org

Table 2: Antifungal Activity of Selected Pyrimidine and Pyridone Derivatives

| Compound Type | Target Fungi | Activity Level | Reference |

|---|---|---|---|

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Candida albicans | Inactive | nih.gov |

| Pyrimidine derivatives | Aspergillus niger, Candida albicans | Moderate | nih.gov |

| Hydroxypyridone derivatives | Candida albicans | Appreciable | nih.gov |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | Excellent | frontiersin.org |

Mechanism of Action Studies (e.g., Enzyme Inhibition like IspF)

The antimicrobial effects of some of these compounds can be attributed to their ability to inhibit essential microbial enzymes. One such target is the 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) enzyme, which is part of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. niu.edu This pathway is crucial for most bacteria and some fungi but is absent in humans, making it an attractive target for antimicrobial drug development. niu.edu

Research has focused on designing and synthesizing inhibitors of the IspF enzyme. niu.edu For example, sulfonamides have been found to bind to Burkholderia pseudomallei IspF, and subsequent research has led to the design of acetazolamide-based inhibitors. niu.edu These compounds have shown binding affinities in the single-digit micromolar range for IspF, providing a basis for developing new structure-activity relationships to guide the synthesis of more potent inhibitors. niu.edu

Anti-inflammatory Properties of Pyrimidine Carbonitriles

Pyrimidine derivatives have also been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Iron chelation has been identified as a mechanism to interrupt the inflammatory cascade, as synovial iron deposition can lead to the production of reactive oxygen species and subsequent tissue damage. nih.gov

Families of strong iron (III) chelators, including hydroxypyridinones, have been tested for their anti-inflammatory effects. nih.gov The most effective anti-inflammatory properties were observed with the most hydrophilic chelators that also demonstrated strong iron-binding capabilities. nih.gov In some animal models, the anti-inflammatory effects of these compounds approached that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Anticancer and Antitumor Potential

The anticancer properties of pyrimidine derivatives are a significant area of research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their anticancer activities against lung, prostate, colon, and breast cancer cell lines. nih.gov Some of these derivatives exhibited inhibitory activity of 70% or greater. nih.gov

The mechanism behind the anticancer activity of some pyrimidine derivatives involves the inhibition of key enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potential inhibitors of both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov Additionally, 2-pyridone derivatives have been synthesized and shown to have inhibitory effects on several human cancer cell lines, with some compounds demonstrating potent antitumor activities with IC50 values in the sub-micromolar range. nih.gov

Table 3: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Type | Cancer Cell Lines | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Lung, Prostate, Colon, Breast | EGFRWT and EGFRT790M inhibition | nih.gov |

| 2-pyridone derivatives | A549, HeLa, SW480 | Not specified | nih.gov |

| 4-hydroxy-2-pyridone alkaloids | MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988T | Not specified | nih.gov |

Antiviral Applications (e.g., HIV-1 Integrase Inhibitors)

A particularly promising area of pharmacological relevance for pyrimidine derivatives is their application as antiviral agents, specifically as inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. researchgate.net HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the integration of the viral DNA into the host cell's genome. researchgate.net

Novel HIV-1 integrase inhibitors based on a pyridinone scaffold have been discovered that exhibit potent anti-HIV activity against a diverse range of HIV-1 isolates, as well as against HIV-2 and Simian Immunodeficiency Virus (SIV). researchgate.net These compounds often have low cellular cytotoxicity, giving them a favorable selectivity index. researchgate.net The development of these inhibitors is a significant focus in anti-HIV drug discovery, with research aimed at optimizing their efficacy and pharmacokinetic profiles. researchgate.netnih.gov

Table 4: Antiviral Activity of a Novel HIV-1 Integrase Inhibitor

| Virus | Mean EC50 (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| HIV-1 (Group M subtypes A, B, C, F) | 18.9 | 4,618 | researchgate.net |

| HIV-1 (Type B, US) | - | ~14,000 | researchgate.net |

| HIV-1 (diverse set), HIV-2, SIV | 35.0 | - | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the correlation between the chemical structure of a molecule and its biological activity. For derivatives of 4-hydroxypyrimidine-2-carbonitrile, these analyses systematically investigate how different functional groups and their placement on the pyrimidine core influence therapeutic efficacy. The main objective is to discern the essential molecular features for biological action, known as the pharmacophore, and to identify positions where modifications can enhance properties such as potency and selectivity. A comprehensive review of pyrimidine derivatives has underscored that the nature and position of substituents on the pyrimidine nucleus are critical determinants of their biological activities. nih.gov

Positional Effects of Substituents on Biological Response

The biological impact of this compound derivatives can be dramatically altered by the type and location of chemical groups attached to the pyrimidine ring. Research has shown that substitutions at various positions can yield a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. nih.gov

For example, in the development of novel anticancer agents, a series of 2,4,5-substituted pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov One derivative, featuring an indole-aryl-substituted aminopyrimidine structure, proved to be a potent inhibitor of tubulin polymerization and demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov This highlights the importance of the substituents at the 2, 4, and 5-positions. Further studies on 2,4,5-substituted pyrimidines confirmed that modifications at the 2- and 5-positions of the pyrimidine scaffold are crucial for their anticancer potency against human hepatocellular carcinoma cells. nih.gov

The introduction of different substituents at various positions on the pyrimidine ring has been shown to significantly affect the biological response. For instance, the presence of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. mdpi.com Conversely, the addition of bulky groups or halogen atoms may sometimes lead to lower activity. mdpi.com

The following interactive table summarizes the influence of substituent positions on the biological activity of pyrimidine derivatives, based on findings from various studies.

| Position | Type of Substituent/Modification | Observed Biological Effect | Supporting Evidence |

| C2, C5 | Varied substitutions | Crucial for anticancer activity against hepatocellular carcinoma. nih.gov | A study on novel 2,4,5-substituted pyrimidine derivatives identified potent inhibitors, with the most active compound showing IC50 values from 0.024 to 0.55 µM across different human cancer cell lines. nih.gov |

| C2, C4, C5 | Indole-aryl-substituted amino group | Potent tubulin polymerization inhibition and significant antiproliferative activity. nih.gov | An indole-pyrimidine derivative was found to be an excellent inhibitor of tubulin polymerization (IC50 = 0.79 µM) and displayed high antiproliferative activities (IC50 values from 16 to 62 nM). nih.gov |

| General | -OCH3, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity against various cancer cell lines. mdpi.com | A review found that pyridine (B92270) derivatives containing these groups showed superior antiproliferative activity. mdpi.com |

| General | Halogen atoms or bulky groups | Lowered antiproliferative activity. mdpi.com | The same review noted that pyridine derivatives with these features exhibited diminished activity. mdpi.com |

Design Principles for Enhanced Selectivity and Potency

Leveraging the insights gained from SAR studies, medicinal chemists apply specific design principles to create this compound derivatives with improved potency and selectivity. These principles guide the rational design of new molecules with optimized therapeutic characteristics.

A primary strategy is to introduce chemical moieties that can form specific, high-affinity interactions with the biological target. This can involve incorporating groups that act as hydrogen bond donors or acceptors, or that have specific electrostatic properties to complement the target's active site. For instance, in designing N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the mutual arrangement of the benzothiazine and pyridine fragments was found to directly influence analgesic and anti-inflammatory activity. mdpi.com

Another key design principle is the modulation of the molecule's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. In the development of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors, in silico studies predicted strong gastrointestinal absorption, good oral bioavailability, and minimal drug-drug interactions, suggesting their potential as therapeutic candidates. researchgate.net

The following interactive table outlines key design principles used to optimize the bioactivity of pyrimidine derivatives.

| Design Principle | Strategy | Desired Outcome | Example |